An In-depth Technical Guide to the Synthesis and Characterization of 1,4,4-trimethyl-L-proline
An In-depth Technical Guide to the Synthesis and Characterization of 1,4,4-trimethyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and predicted characterization of the novel amino acid derivative, 1,4,4-trimethyl-L-proline. Due to the limited availability of published data on this specific compound, this document outlines a plausible synthetic route based on established organic chemistry principles and provides predicted characterization data based on analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar proline analogues for applications in drug discovery and development.
Proposed Synthesis of 1,4,4-trimethyl-L-proline
The proposed synthesis of 1,4,4-trimethyl-L-proline is a multi-step process commencing with commercially available L-proline. The strategy involves the initial N-methylation of the proline ring, followed by the introduction of a gem-dimethyl group at the C4 position.
The proposed synthetic pathway is as follows:
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N-methylation of L-proline: L-proline will be converted to N-methyl-L-proline (also known as hygrinic acid) via the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) for reductive methylation of the secondary amine.[1][2][3][4][5][6]
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Protection of the carboxylic acid: The carboxylic acid of N-methyl-L-proline will be protected, for example, as a methyl ester, to prevent its interference in subsequent reactions.
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Introduction of a ketone at the C4 position: The protected N-methyl-L-proline will be oxidized at the C4 position to yield the corresponding 4-keto derivative.
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Gem-dimethylation at the C4 position: The 4-keto group will be converted to a gem-dimethyl group. A Wittig reaction using a phosphorus ylide or a Corey-Chaykovsky reaction with a sulfur ylide are proposed as potential methods.[1][7][8][9][10]
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Deprotection of the carboxylic acid: The protecting group on the carboxylic acid will be removed to yield the final product, 1,4,4-trimethyl-L-proline.
Detailed Experimental Protocols
Step 1: Synthesis of N-methyl-L-proline (Eschweiler-Clarke Reaction) [2][3][4][11]
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To a solution of L-proline (1.0 eq) in water, add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the reaction mixture at 80-90 °C for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess formic acid and water.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Esterification of N-methyl-L-proline
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Suspend N-methyl-L-proline (1.0 eq) in methanol (B129727).
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Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).
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Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
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Remove the solvent under reduced pressure to obtain the crude N-methyl-L-proline methyl ester hydrochloride.
Step 3: Oxidation to N-methyl-4-keto-L-proline methyl ester
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Dissolve the N-methyl-L-proline methyl ester hydrochloride in a suitable solvent such as dichloromethane.
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Add a mild oxidizing agent, for example, pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol, at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by quenching with a suitable reagent and extract the product into an organic solvent.
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Purify the product by column chromatography.
Step 4: Gem-dimethylation of N-methyl-4-keto-L-proline methyl ester (Wittig Reaction)
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Prepare the Wittig reagent, methyltriphenylphosphonium (B96628) bromide, by reacting triphenylphosphine (B44618) with methyl bromide.
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Generate the ylide by treating the phosphonium (B103445) salt with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) under an inert atmosphere.
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Add a solution of the N-methyl-4-keto-L-proline methyl ester in the same solvent to the ylide solution at low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir for several hours.
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Quench the reaction and extract the product.
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The resulting exocyclic methylene (B1212753) compound is then subjected to hydrogenation (e.g., using H2 and Pd/C) to afford the gem-dimethyl group.
Alternative Step 4: Gem-dimethylation (Corey-Chaykovsky Reaction) [1][7][8][9][10]
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Prepare the sulfur ylide by treating trimethylsulfonium (B1222738) iodide or trimethylsulfoxonium (B8643921) iodide with a strong base like sodium hydride in an anhydrous solvent (e.g., DMSO or THF).
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Add a solution of the N-methyl-4-keto-L-proline methyl ester to the ylide solution.
-
The reaction will initially form an epoxide, which would then need to be opened and reduced to yield the gem-dimethyl group. This alternative might be more complex than the Wittig approach.
Step 5: Hydrolysis of the methyl ester
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Dissolve the N-methyl-4,4-dimethyl-L-proline methyl ester in a mixture of water and a suitable alcohol (e.g., methanol or ethanol).
-
Add a base such as lithium hydroxide (B78521) or sodium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Neutralize the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the amino acid.
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The final product, 1,4,4-trimethyl-L-proline, can be purified by ion-exchange chromatography or recrystallization.
Predicted Characterization of 1,4,4-trimethyl-L-proline
The following tables summarize the predicted quantitative data for 1,4,4-trimethyl-L-proline based on the analysis of its constituent parts (N-methylproline and a gem-dimethyl group at the C4 position) and general spectroscopic principles.
Table 1: Predicted Physical and Molecular Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-configuration at C2 |
Table 2: Predicted ¹H NMR Spectral Data (in D₂O)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H2 (α-H) | 3.8 - 4.0 | dd | J = 8.0, 4.0 |
| H3 (β-H₂) | 2.0 - 2.4 | m | - |
| H5 (δ-H₂) | 3.1 - 3.5 | m | - |
| N-CH₃ | 2.8 - 3.0 | s | - |
| C(CH₃)₂ | 1.1 - 1.3 | s (two singlets) | - |
Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (C1) | 175 - 178 |
| C2 (α-C) | 68 - 72 |
| C3 (β-C) | 40 - 44 |
| C4 (γ-C) | 45 - 50 |
| C5 (δ-C) | 58 - 62 |
| N-CH₃ | 40 - 45 |
| C(CH₃)₂ | 25 - 30 (two signals) |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Predicted Identity |
| 158.1181 | [M+H]⁺ |
| 112.0970 | [M+H - COOH]⁺ |
| 98.1231 | [M+H - COOH - CH₂]⁺ |
Table 5: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 2950 - 3050 | C-H stretch (alkyl) |
| 1700 - 1725 | C=O stretch (carboxylic acid) |
| 1580 - 1650 | N-H bend (from zwitterionic form) |
| 1350 - 1450 | C-H bend (alkyl) |
| 1100 - 1250 | C-N stretch |
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed synthetic workflow and the characterization plan for 1,4,4-trimethyl-L-proline.
Caption: Proposed synthetic workflow for 1,4,4-trimethyl-L-proline.
Caption: Proposed workflow for the characterization of 1,4,4-trimethyl-L-proline.
Disclaimer: The synthetic protocols and characterization data presented in this guide are predictive and based on established chemical principles and data from analogous compounds. Experimental validation is required to confirm these findings. This document is intended for research and informational purposes only.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696) [hmdb.ca]
- 3. jk-sci.com [jk-sci.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
